Patentiflorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patentiflorin A is a naturally occurring compound derived from the willow-leaved Justicia plant, which is found throughout Southeast Asia. This compound has garnered significant attention due to its potent antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). It has been identified as more effective than azidothymidine (AZT), a well-known anti-HIV drug, in inhibiting the reverse transcriptase enzyme necessary for HIV replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Patentiflorin A can be synthesized through a series of chemical reactions involving the aryl naphthalide lignan glycoside structure. The synthesis typically involves the attachment of a sugar unit at the C-7 position of the lignan skeleton, which is crucial for its antiviral activity . The synthetic process includes multiple steps of glycosylation, oxidation, and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the willow-leaved Justicia plant, followed by chemical synthesis to enhance yield and purity. The process includes the use of advanced extraction techniques and purification methods to isolate the compound from plant materials efficiently .
Chemical Reactions Analysis
Types of Reactions
Patentiflorin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can modify the compound’s structure and enhance its biological activity.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include various analogs of this compound, which have been shown to possess enhanced antiviral properties. These analogs are synthesized by modifying the sugar units attached to the lignan skeleton, resulting in compounds with improved efficacy against a broad spectrum of viruses .
Scientific Research Applications
Patentiflorin A has a wide range of scientific research applications, including:
Chemistry: It is used as a lead compound for the synthesis of new antiviral agents.
Biology: It serves as a tool for studying the mechanisms of viral inhibition and the interaction between viruses and host cells.
Mechanism of Action
Patentiflorin A exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It prevents the incorporation of the viral genetic code into the host cell’s DNA, thereby blocking the virus’s ability to reproduce. Additionally, it has been shown to prevent the acidification of endosomes in host cells, blocking viral fusion and entry into the cells .
Comparison with Similar Compounds
Patentiflorin A is unique in its potent inhibition of the reverse transcriptase enzyme, making it more effective than other antiviral compounds like azidothymidine. Similar compounds include:
Azidothymidine (AZT): An anti-HIV drug that also inhibits reverse transcriptase but is less potent than this compound.
Remdesivir: An antiviral drug used to treat COVID-19, which works by inhibiting the RNA-dependent RNA polymerase enzyme.
Oseltamivir: An antiviral drug used to treat influenza, which inhibits the neuraminidase enzyme.
This compound stands out due to its broad-spectrum antiviral activity and its effectiveness against drug-resistant strains of viruses, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C27H26O11 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C27H26O11/c1-11-22(28)23(29)24(30)27(37-11)38-25-14-8-18(33-3)17(32-2)7-13(14)20(21-15(25)9-34-26(21)31)12-4-5-16-19(6-12)36-10-35-16/h4-8,11,22-24,27-30H,9-10H2,1-3H3/t11-,22-,23+,24-,27+/m1/s1 |
InChI Key |
NLWUWPJUIJTHAN-ZWQUELFCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O |
Synonyms |
patentiflorin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.